molecular formula C22H24ClN5O3 B2598313 1-(5-Chloro-2-methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea CAS No. 946273-50-3

1-(5-Chloro-2-methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea

Numéro de catalogue: B2598313
Numéro CAS: 946273-50-3
Poids moléculaire: 441.92
Clé InChI: JKJALDJNYMSPPB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(5-Chloro-2-methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea is a synthetic urea derivative characterized by a substituted phenylurea core linked to a pyrimidine-4-amine moiety. The compound shares structural motifs with several approved and experimental drugs, including kinase inhibitors and ion channel modulators .

Propriétés

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O3/c1-4-11-31-21-13-20(24-14(2)25-21)26-16-6-8-17(9-7-16)27-22(29)28-18-12-15(23)5-10-19(18)30-3/h5-10,12-13H,4,11H2,1-3H3,(H,24,25,26)(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJALDJNYMSPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-methoxyaniline with an appropriate isocyanate to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenylamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches.

    Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups to create new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Applications De Recherche Scientifique

1-(5-Chloro-2-methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating various diseases.

    Biological Studies: Used in studies to understand its interaction with biological targets.

    Industrial Applications: Employed in the synthesis of other complex organic molecules.

Mécanisme D'action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Similarities and Differences

Urea-Based Anticancer Agents
  • Sorafenib (Nexavar®) and Regorafenib (Stivarga®) : These FDA-approved kinase inhibitors feature a diarylurea core. While the target compound shares the urea linkage, its pyrimidine-4-amine substituent differs from the trifluoromethyl-isopropyl groups in Sorafenib. This structural variation may influence kinase selectivity and binding affinity .
  • Compound 1 from : 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea incorporates a pyrrole-carbonyl group instead of a pyrimidine.
Piperazine Derivatives ()
  • Compound 23 : 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(5-chloro-2-methoxyphenyl)piperazine shares the 5-chloro-2-methoxyphenyl group with the target compound but replaces the urea-pyrimidine scaffold with a piperazine-ethyl-benzodioxole system. This substitution likely alters pharmacokinetics, as piperazines enhance solubility but reduce membrane permeability compared to urea derivatives .
KCa Channel Modulators ()
  • NS1608: N-(3-Trifluoromethyl)phenyl N′-(2-hydroxy-5-chlorophenyl) urea is a urea-based KCa1.1 channel opener. However, the pyrimidine-4-amine group may confer distinct selectivity profiles .
Urea Derivatives ()
  • One-Step vs. Two-Step Synthesis : The urea derivative in was synthesized via a one-step method using phosphorous trioxide and triethylamine (72% yield), while a two-step approach involving phenyl carbonate intermediates achieved lower efficiency. The target compound may require similar conditions due to its urea linkage .
  • Pyrimidine-Amine Synthesis (): The synthesis of 5-[(4-Ethoxyphenyl)amino]methyl-N-(3-trifluoromethyl)phenyl-6-methyl-2-phenylpyrimidine-4-amine (10a) involved refluxing THF with p-phenetidine (78.5% yield). The target compound’s pyrimidine-4-amine group might necessitate analogous nucleophilic substitution steps .
Purification and Characterization
  • Chromatography : Both the target compound and analogs (e.g., ) rely on silica gel chromatography for purification, suggesting shared challenges in isolating polar urea derivatives .
  • Spectroscopic Confirmation : NMR (e.g., δ 121.07 ppm for aromatic carbons in ) and HRMS (e.g., m/z 336.1342 [M+H]+ in ) are critical for structural validation, as seen in related compounds .
Anticancer Potential
  • Kinase Inhibition : The pyrimidine-4-amine group in the target compound may mimic ATP-binding sites in kinases, similar to Sorafenib. However, the lack of a trifluoromethyl group (as in Regorafenib) could reduce potency .
  • Platelet Aggregation Inhibition () : A related urea derivative (compound 7) showed antiplatelet activity in vitro and in vivo. The target compound’s structural similarity suggests possible cardiovascular applications, though this requires experimental validation .
Ion Channel Modulation
  • The target compound’s methoxy and propoxy substituents may enhance blood-brain barrier penetration compared to NS1608’s hydroxyl group .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound 23 () NS1608 ()
Melting Point Not reported 177–178°C Not reported
Solubility Likely moderate (urea) Low (piperazine) Moderate (polar urea)
Bioavailability Potential for oral dosing Limited by piperazine Orally active

Activité Biologique

The compound 1-(5-Chloro-2-methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea represents a novel structure within the category of urea derivatives, which have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H22ClN5OC_{19}H_{22}ClN_5O, and it features a complex structure that includes a chloro-substituted methoxyphenyl group and a pyrimidinyl moiety. The presence of these functional groups is crucial for its biological activity, particularly in targeting specific receptors or enzymes.

Table 1: Structural Characteristics

PropertyValue
Molecular Weight363.86 g/mol
IUPAC Name1-(5-Chloro-2-methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea
CAS Number[Pending Registration]

The compound has been studied for its interaction with various biological targets, particularly in the context of cannabinoid receptors . Research indicates that it may act as an allosteric modulator of the CB1 receptor, influencing G protein coupling and potentially offering therapeutic avenues for conditions like obesity and metabolic disorders .

Anti-obesity Potential

Studies have suggested that compounds similar to 1-(5-Chloro-2-methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea exhibit significant anorectic effects. For instance, the compound PSNCBAM-1, which shares structural similarities, was shown to reduce food intake and body weight in animal models .

Complement Inhibition

Another area of interest is the compound's potential as a complement inhibitor . Analogous structures have demonstrated efficacy in inhibiting complement pathways, which are critical in inflammatory responses. The introduction of specific side chains has been shown to enhance their inhibitory activity significantly, with optimized derivatives achieving low IC50 values (as low as 13 nM) .

Table 2: Biological Activity Summary

Activity TypeObservationsReference
CB1 ModulationAnorectic effects observed
Complement InhibitionLow IC50 values indicating potent inhibition

Case Study 1: Anorectic Effects

In a study involving PSNCBAM-1, researchers observed that the compound not only reduced food intake but also influenced metabolic parameters positively. This study highlights the potential of similar compounds in developing anti-obesity therapies .

Case Study 2: Complement Pathway Inhibition

A series of urea derivatives were tested for their ability to inhibit complement activation. The results indicated that specific modifications to the urea structure could lead to enhanced potency against complement components C9 and C3 . This suggests that 1-(5-Chloro-2-methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea could be a candidate for further exploration in inflammatory diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.